molecular formula C11H14BNO6 B3261572 (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid CAS No. 344891-76-5

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B3261572
CAS No.: 344891-76-5
M. Wt: 267.05 g/mol
InChI Key: GCUBELFCYUBRFE-UHFFFAOYSA-N
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Description

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid (CAS 344891-76-5) is a multifunctional boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a central pyridine ring substituted at the 4-position with a boronic acid group and at the 2- and 6-positions with ethoxycarbonyl ester groups, creating a versatile scaffold for researchers. The primary research value of this compound lies in its application as a sophisticated building block in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction . In this widely used transformation, the boronic acid functional group enables the formation of new carbon-carbon bonds, allowing for the construction of complex biaryl and heterobiaryl structures that are prevalent in pharmaceuticals and materials science . The ester groups provide additional sites for functionalization through hydrolysis, amidation, or reduction, offering researchers multiple synthetic handles for molecular diversification. Boronic acids, in general, have gained prominence in medicinal chemistry due to their unique physicochemical properties and ability to form reversible covalent complexes with biological targets . They act as Lewis acids and can interact with nucleophilic biological compounds such as enzyme residues, making them valuable for the design of protease inhibitors and other therapeutic agents . The presence of the pyridine nucleus further enhances the compound's utility, as this heterocycle is a common pharmacophore in drug design. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2,6-bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO6/c1-3-18-10(14)8-5-7(12(16)17)6-9(13-8)11(15)19-4-2/h5-6,16-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBELFCYUBRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678216
Record name [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344891-76-5
Record name [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid typically involves the reaction of 2,6-dibromo-4-pyridinecarboxylic acid with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium to form carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Structural Analogues

a. 2,6-Bis(methoxycarbonyl)pyridin-4-ylboronic acid
  • Structure : Differs only in the ester groups (methoxy instead of ethoxy).
  • This compound has been cataloged for research applications (Purity: 98%, MFCD22545909) .
  • Synthetic Utility : Likely used in Suzuki-Miyaura cross-couplings, similar to other pyridine boronic acids .
b. 2,6-Bis(trifluoromethyl)phenylboronic acid
  • Structure : A phenyl ring with trifluoromethyl (-CF₃) groups at 2- and 6-positions.
  • Electronic Effects : -CF₃ is a stronger EWG than ethoxycarbonyl, leading to higher Lewis acidity.
c. 2,6-Dichloropyridin-4-ylboronic acid
  • Structure : Chlorine substituents at 2- and 6-positions.
  • Electronic Effects : Chlorine is moderately electron-withdrawing, but less so than -COOEt.
  • Reactivity : Similar pyridine boronic acids are used in medicinal chemistry for kinase inhibitor synthesis .

Steric and Electronic Effects on Reactivity

a. Steric Hindrance
  • 2,6-Dimethylphenylboronic acid and 2,6-diisopropylphenylboronic acid : These compounds exhibit reduced reactivity in Suzuki couplings due to steric bulk. For example, 2,6-dimethylphenylboronic acid failed to form condensation products in multicomponent Petasis reactions .
b. Electronic Effects
  • pKa Values : Boronic acids with EWGs (e.g., -CF₃, -COOEt) typically exhibit lower pKa values, enhancing their Lewis acidity. For example, 2,6-bis(trifluoromethyl)phenylboronic acid has a pKa influenced by through-space stabilization mechanisms .

Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield/Outcome Reference
Aryl boronic acids Suzuki coupling 23% yield (mono-arylated product)
2,6-Dimethylphenylboronic acid Petasis reaction No product formation
Pyridine boronic acids Suzuki coupling High yields (64–92%)

Key Observations :

  • Steric hindrance significantly reduces yields in cross-couplings (e.g., 2,6-dimethylphenylboronic acid).
  • Pyridine boronic acids generally perform well in Suzuki reactions, suggesting (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid could be effective in similar conditions .

Crystallographic and Physical Properties

  • Dihedral Angles : Trifluoromethyl-substituted boronic acids exhibit dihedral angles up to 55.9° between the aromatic ring and BO₂ group, while ethoxycarbonyl analogs may show smaller angles due to hydrogen bonding with ester oxygen .
  • Hydrogen Bonding : Ethoxycarbonyl groups can engage in intramolecular hydrogen bonding (B–O–H···O–COOEt), stabilizing the boronic acid form .

Biological Activity

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound notable for its unique structure, which includes a pyridine ring substituted with two ethoxycarbonyl groups and a boronic acid functional group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

The primary mechanism of action for this compound is likely through Suzuki-Miyaura coupling reactions , where the boronic acid group acts as a nucleophile. This reaction facilitates the formation of new carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The reversible covalent bonding capability of boronic acids with diols also plays a critical role in their biological interactions .

Biological Activity

Research indicates that this compound exhibits various biological activities, potentially beneficial for pharmaceutical applications. Some key areas of interest include:

  • Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. The presence of the pyridine ring may enhance interactions with biological targets involved in cancer progression .
  • Antimicrobial Activity : Boronic acids are known for their ability to inhibit bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The specific interactions of this compound with bacterial enzymes could provide a pathway for developing new antibiotics .
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor. For instance, it could target proteasome activity, similar to other boronic acids that have been explored for their therapeutic effects against certain diseases .

Case Studies

Several studies have investigated the biological activity of boronic acids, including this compound:

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeKey Features
4-Pyridinylboronic AcidBoronic AcidUsed in drug discovery; interacts with sugars.
2-(Benzothiazol-2-yl)phenylboronic AcidBoronic AcidExhibits anticancer properties; used in materials.
3-Pyridylboronic AcidBoronic AcidKnown for enzyme inhibition; versatile applications.
4-(Diethylamino)-2-(ethoxycarbonyl)pyridineEthoxycarbonyl PyridinePotential drug candidate; exhibits unique reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodology : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives react with halogenated pyridine precursors. Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and base optimization (e.g., K₂CO₃). Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 boronic acid to halide) significantly affect yields .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography with ethyl acetate/hexane gradients.

Q. How does the electronic environment of the pyridine ring influence the boronic acid's reactivity in cross-coupling reactions?

  • Methodology : Compare 11B{}^{11}B NMR chemical shifts of this compound with simpler analogs (e.g., phenylboronic acid) to assess electron-withdrawing effects from ethoxycarbonyl groups. The electron-deficient pyridine ring enhances electrophilicity, accelerating transmetalation in Suzuki reactions .
  • Data Interpretation : A downfield 11B{}^{11}B NMR shift (e.g., ~30 ppm) indicates stronger Lewis acidity, correlating with faster coupling kinetics .

Advanced Research Questions

Q. How can pH-dependent protodeborylation be mitigated during catalytic applications of this compound?

  • Methodology : Conduct stability studies in buffered solutions (pH 3–10) using 11B{}^{11}B NMR to track boronic acid degradation. Phosphate buffers at neutral pH (6–8) minimize protodeborylation. Additives like diethanolamine (10 mol%) stabilize the boronate intermediate via chelation .
  • Contradiction Analysis : reports rapid degradation in acidic media (pH < 4), while suggests stabilization via steric hindrance from bulky ligands.

Q. What structural insights can be gained from X-ray crystallography of derivatives of this boronic acid?

  • Methodology : Co-crystallize the compound with diols (e.g., pinacol) to form boronate esters, and resolve structures via single-crystal X-ray diffraction. Analyze bond angles (B–O ~1.36 Å) and planarity of the pyridine ring to predict steric accessibility for catalytic sites .
  • Case Study : highlights a related dihydropyridine-boronic acid crystal structure, revealing intramolecular hydrogen bonds that stabilize the boronate form.

Q. How does this boronic acid compare to analogs (e.g., 4-methylphenylboronic acid) in bioorthogonal labeling applications?

  • Methodology : Perform kinetic assays with model diols (e.g., salicylhydroxamic acid) to measure binding constants (Kd) via fluorescence quenching. The ethoxycarbonyl groups reduce Kd by 30% compared to methyl-substituted analogs due to steric bulk .
  • Advanced Application : Use time-resolved 1H{}^{1}H NMR to monitor dynamic covalent bonding in live-cell imaging probes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid
Reactant of Route 2
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(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid

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